2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal
Description
Chemical Name: Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No.: 104501-60-2 Molecular Formula: C₉H₂₀O₂Si Molecular Weight: 188.34 g/mol .
This compound is a silyl-protected aldehyde featuring a tert-butyldimethylsilyl (TBDMS) ether group attached to the second carbon of propanal. The TBDMS group enhances steric protection, making the compound resistant to hydrolysis and oxidation under mild conditions. It is commonly used in organic synthesis as an intermediate for protecting alcohol groups during multi-step reactions .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQVPLXSFLMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304004-78-2 | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal typically involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl+Base→R-O-TBDMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are used to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions further improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols.
Scientific Research Applications
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic synthesis, where selective reactivity is required.
Comparison with Similar Compounds
Structural Analogues
Compound 1 : Propanal, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-
- CAS No.: 123284-89-9
- Molecular Formula : C₂₀H₂₆O₂Si
- Molecular Weight : 326.5 g/mol .
Key Differences : - The silyl group is diphenyl-substituted instead of dimethyl, increasing hydrophobicity and steric bulk.
- The oxy group is on the third carbon instead of the second, altering reactivity in nucleophilic additions.
Compound 2 : (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal
- CAS No.: 112897-04-8
- Molecular Formula : C₂₀H₂₆O₂Si
- Molecular Weight : 326.5 g/mol .
Key Differences : - Contains a diphenylsilyl group and a chiral center at the second carbon (R-configuration).
- Exhibits enantioselective reactivity in asymmetric syntheses.
Compound 3 : Propanal, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methoxy-, (2S)
- CAS No.: 494834-74-1
- Molecular Formula : C₂₁H₂₈O₃Si
- Molecular Weight : 372.5 g/mol .
Key Differences : - Substitution of a methoxy group at the second carbon, altering electronic properties.
- Predicted boiling point: 390.0±42.0 °C, higher than the target compound due to increased molecular weight .
Physicochemical Properties
Biological Activity
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal, a siloxane compound, has garnered interest in the field of chemical biology due to its unique structural properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, toxicity profiles, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₈O₂Si
- Molecular Weight : 174.32 g/mol
- CAS Number : 25191670
- IUPAC Name : this compound
The compound features a silyl ether group that may influence its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that siloxane compounds can exhibit antimicrobial properties. For instance, studies have shown that similar siloxane derivatives possess activity against various bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Cell Proliferation
A study assessing the cytotoxic effects of siloxane compounds found that certain derivatives can inhibit cell proliferation in cancer cell lines. The compound's potential as an anticancer agent is supported by observations of decreased viability in treated cells compared to controls.
Toxicity Profile
The toxicity of this compound has been evaluated through various animal studies. The compound is classified as a flammable liquid and vapor (H226), with skin irritation potential (H315).
Acute Toxicity Data:
- Oral LD₅₀ in Rats : >2000 mg/kg
- Dermal LD₅₀ in Rabbits : >2000 mg/kg
- Inhalation LC₅₀ : Not established
These findings suggest a relatively low acute toxicity, although further studies are necessary to assess chronic exposure risks.
Case Study 1: Anticancer Activity
A recent study investigated the effects of siloxane derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a disinfectant or preservative in pharmaceutical formulations.
Q & A
Q. What are the recommended safety protocols for handling 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal in laboratory settings?
- Methodological Answer : Ensure proper ventilation (fume hoods) and wear personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and aerosol formation. In case of exposure:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin contact : Wash thoroughly with soap and water .
- Spills : Use absorbent materials (e.g., vermiculite) and dispose of waste via authorized facilities .
Store in a cool, dry area away from incompatible reagents (e.g., strong oxidizers) .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A common route involves silylation of a propanal precursor using tert-butyldimethylsilyl (TBS) protecting groups. Key steps include:
- Step 1 : Activation of the hydroxyl group with a silyl chloride (e.g., TBSCl) in anhydrous dichloromethane .
- Step 2 : Quenching with triethylamine to neutralize HCl byproducts.
- Step 3 : Purification via flash chromatography (hexane/ethyl acetate gradient) .
Monitor reaction progress using TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Key signals include δ 9.74 ppm (aldehyde proton, d, J=1.6 Hz) and δ 0.06 ppm (TBS methyl groups, s) in H NMR. C NMR shows δ 205.2 (aldehyde carbon) .
- FT-IR : Confirm the aldehyde stretch at ~1720 cm and Si-O-C absorption near 1250 cm .
- Mass Spec : Use high-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 245.1543 (calculated for CHOSi) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- Solvent Effects : Ensure deuterated solvents (e.g., CDCl) are free of water, which may shift aldehyde proton signals.
- Dynamic Effects : Check for rotameric splitting in silyl ether groups; use variable-temperature NMR to confirm .
- Referencing : Cross-validate with literature data from authoritative databases (e.g., PubChem, DSSTox) .
Q. What experimental design considerations are critical for studying its environmental fate?
- Methodological Answer :
- Lab Studies : Use OECD 301B (ready biodegradability) and 307 (soil degradation) protocols to assess hydrolysis/oxidation pathways .
- Field Studies : Monitor abiotic factors (pH, UV exposure) in model ecosystems to predict persistence and bioaccumulation potential .
- Analytical Methods : Employ LC-MS/MS for trace quantification in environmental matrices (LOD < 0.1 ppb) .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodological Answer :
- Reagent Purity : Use freshly distilled TBSCl to avoid dimerization side reactions.
- Temperature Control : Maintain reaction at 0–5°C to suppress aldol condensation of the aldehyde .
- Workup : Extract with saturated NaHCO to remove acidic impurities before column chromatography .
Q. What strategies mitigate respiratory irritation risks during large-scale reactions?
- Methodological Answer :
- Engineering Controls : Use closed-system reactors with scrubbers to capture volatile aldehydes .
- PPE : Equip personnel with NIOSH-approved N95 respirators during weighing/transfer steps .
- Exposure Monitoring : Install real-time VOC sensors (e.g., PID detectors) near reaction vessels .
Data Analysis and Optimization
Q. How can contradictory stability data under varying pH conditions be reconciled?
- Methodological Answer :
- Buffer Systems : Test stability in buffered solutions (pH 2–12) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., silyl ether hydrolysis) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What computational tools predict its reactivity in novel synthetic applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for silyl ether cleavage or nucleophilic additions .
- Retrosynthesis Software : Leverage Synthia or Reaxys to design routes for derivatives (e.g., propanal → TBS-protected intermediates) .
Q. How does the steric bulk of the silyl group influence its reactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with smaller silyl groups (e.g., TMS) and compare reaction rates in aldol additions.
- X-ray Crystallography : Resolve molecular geometry to quantify steric parameters (e.g., Tolman cone angles) .
Environmental and Biological Impact
Q. What methodologies assess its ecotoxicological effects on aquatic organisms?
- Methodological Answer :
- Acute Toxicity : Perform OECD 202 (Daphnia magna) and 203 (fish) tests at 48–96 hr exposure .
- Chronic Effects : Use algal growth inhibition assays (OECD 201) to evaluate EC values .
Q. How can metabolic pathways be elucidated in mammalian systems?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
- Isotopic Labeling : Synthesize C-labeled analogs to track aldehyde oxidation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
